2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone is a useful research compound. Its molecular formula is C20H15ClN2O2 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity
- Cytotoxicity Evaluation : Derivatives of 2-chloro-naphthoquinone, including 2-amino and 2-hydroxy derivatives, have been evaluated for cytotoxicity against various human tumor cell lines. Some derivatives exhibited potent cytotoxic effects, particularly against ovarian and CNS tumor cells (Lee, Suh, & Lee, 2003).
Chemical Synthesis and Properties
- Synthesis of Quinones : The synthesis of ortho- and para-quinones in the benzindole series, using reactions involving 2-chloro-naphthoquinone, has been documented (Nesterova, Grinev, & Rubtsov, 1989).
- Electrochemical Reduction Studies : Derivatives of 2-chloro-naphthoquinone have been used in studies for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide (Calabrese, Buchanan, & Wrighton, 1983).
Biological Evaluation for Therapeutic Applications
- Broad Spectrum Therapeutics : Novel substituted 2-chloro-naphthoquinones have shown activity against various biological targets, including human cells and bacteria, indicating their potential in developing broad-spectrum therapeutics (Olawode et al., 2019).
Antimicrobial and Fluorescence Studies
- Antimicrobial and Fluorescence Analysis : Studies have focused on the antimicrobial properties and fluorescence emission of 2-chloro-naphthoquinone derivatives, revealing their potential in these domains (Verma & Singh, 2015).
Quantum Chemical Approach
- Quantum Chemical Analysis : The molecular geometry and electro-optic behavior of 2-chloro-naphthoquinone derivatives have been studied using density functional theory, indicating potential applications in nonlinear optical applications (Dar et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-3-[2-(1H-indol-3-yl)ethylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-17-18(20(25)15-7-2-1-6-14(15)19(17)24)22-10-9-12-11-23-16-8-4-3-5-13(12)16/h1-8,11,22-23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIXMXNLMLLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.